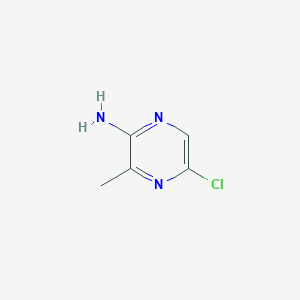

5-Chloro-3-methylpyrazin-2-amine

Descripción general

Descripción

5-Chloro-3-methylpyrazin-2-amine is a chemical compound with the molecular formula C5H6ClN3 .

Molecular Structure Analysis

The molecular structure of 5-Chloro-3-methylpyrazin-2-amine can be determined using various spectroscopic techniques such as NMR (nuclear magnetic resonance) spectroscopy, IR (infrared) spectroscopy, and mass spectrometry .Aplicaciones Científicas De Investigación

Chlorinated compounds, including “5-Chloro-3-methylpyrazin-2-amine”, are promising for use in medicinal chemistry . They are part of a family of compounds that are growing rapidly in the field of drug development . More than 250 FDA approved chlorine containing drugs were available in the market and many pharmaceutically important drug candidates are in pre-clinical trials .

The application of chlorine in medicinal chemistry is one of the fastest growing hot areas in chemistry . This is due to its fascinating and instructive role of halogens distribution in the field of drug development .

- Field: Organic Chemistry, Medicinal Chemistry

- Application: Triazines and tetrazines, similar to pyrazines, are building blocks in the design of biologically important organic molecules . They have provided a new dimension to the design of biologically important organic molecules .

- Method: Various synthetic routes exist for a variety of triazines and tetrazines, including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .

- Results: Several derivatives of these compounds with fine-tuned electronic properties have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .

- Field: Medicinal Chemistry

- Application: Pyrrolopyrazine, a biologically active scaffold, contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

- Method: Various synthetic routes exist for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .

- Results: Pyrrolo [1,2-a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3-b] pyrazine derivatives showed more activity on kinase inhibition .

- Field: Medicinal Chemistry

- Application: Pyridazine derivatives, which are structurally similar to pyrazines, have been used in various applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .

- Method: The synthesis of these derivatives often involves cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .

- Results: These derivatives have shown a wide range of biological activities .

Functionalized Triazines and Tetrazines

Pyrrolopyrazine Derivatives

Pyridazine Derivatives

- Field: Inorganic Chemistry

- Application: Transition-metal complexes play crucial roles in biological systems . The chemical properties of these elements make them essential for life .

- Method: Organisms use strategies to extract transition metals from their environment . This involves mobilizing the metal from the environment, transporting it across the cell membrane, and transporting it to its point of utilization within a cell or to other cells within the organism .

- Results: Iron complexes in biological systems form very stable octahedral complexes with hydroxamate and catecholate ligands . The formation constants for the Fe 3+ complexes of ferrichrome and enterobactin are about 10 32 and 10 40, respectively, which are high enough to allow them to dissolve almost any Fe (III) compound .

- Field: Medicinal Chemistry

- Application: Many pyridazine derivatives are known to possess a wide range of bioactivities and are often employed as plant virucides, antitumor agents, fungicides, insecticides, herbicides, and anti-inflammatory agents .

- Method: The synthesis of these derivatives often involves cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .

- Results: Several derivatives of these compounds incorporating 1,3,4-thiadiazole, 1,3,4-oxadiazole and oxazolidin-2-one rings have been shown to display moderate to good antifungal activities .

Coordination Compounds

5-Chloro-6-Phenylpyridazin-3(2H)-one Derivatives

Propiedades

IUPAC Name |

5-chloro-3-methylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c1-3-5(7)8-2-4(6)9-3/h2H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQIRKTCPIIGFIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60698467 | |

| Record name | 5-Chloro-3-methylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60698467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-3-methylpyrazin-2-amine | |

CAS RN |

1001050-30-1 | |

| Record name | 5-Chloro-3-methylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60698467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

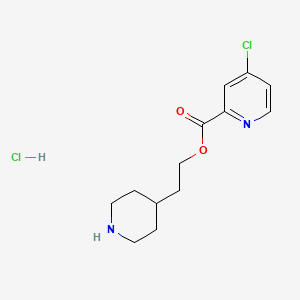

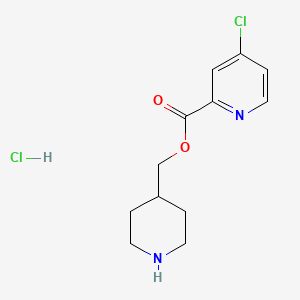

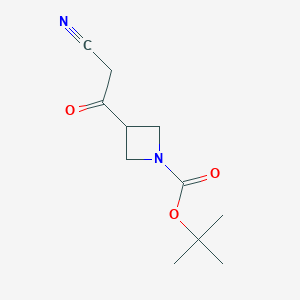

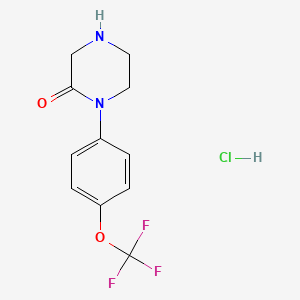

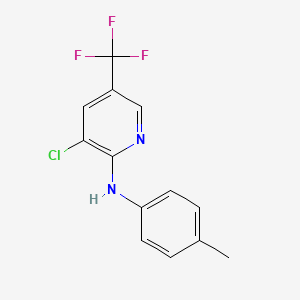

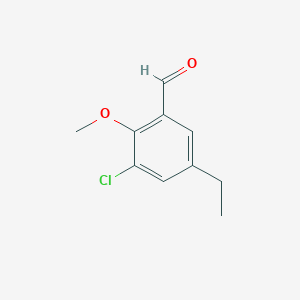

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 4-({2-[(tert-butoxycarbonyl)amino]ethyl}[(4-chlorophenyl)methyl]carbamoyl)piperazine-1-carboxylate](/img/structure/B1452370.png)

![2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol](/img/structure/B1452375.png)

![2-[(6-Chloro-2-pyridinyl)amino]-1-ethanol](/img/structure/B1452376.png)

![N-Allyl-N-[2-(2-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride](/img/structure/B1452390.png)